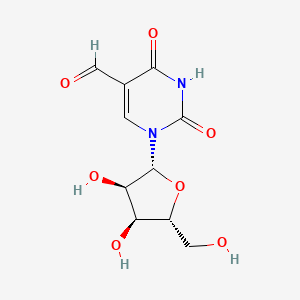

5-Formyluridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3180-21-0 |

|---|---|

Fórmula molecular |

C10H12N2O7 |

Peso molecular |

272.21 g/mol |

Nombre IUPAC |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C10H12N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1-2,5-7,9,14-16H,3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1 |

Clave InChI |

MZBPLEJIMYNQQI-JXOAFFINSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O |

SMILES isomérico |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C=O |

SMILES canónico |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=O |

Sinónimos |

5-formyluridine |

Origen del producto |

United States |

Métodos De Preparación

Palladium-Catalyzed Coupling and Ozonolysis

A seminal method for synthesizing 5-formyluridine derivatives involves palladium-mediated cross-coupling followed by ozonolysis. As reported by , 5-iodouridine undergoes palladium-catalyzed coupling with styrene to form 5-styryluridine intermediates. Subsequent acetylation or isopropylidene protection yields 2′,3′-O-isopropylidene-5-styryluridine or 2′,3′,5′-tri-O-acetyl-5-styryluridine. Ozonolysis of the styryl double bond cleaves the vinyl group, generating the 5-formyl derivative. Final deprotection under acidic or basic conditions produces this compound.

Key Steps:

-

Coupling Reaction: Pd catalysis enables efficient C–C bond formation between 5-iodouridine and styrene.

-

Ozonolysis: Ozone cleaves the styryl group, introducing the formyl functionality.

-

Deprotection: Acidic hydrolysis removes the isopropylidene or acetyl protecting groups.

Advantages:

-

High regioselectivity for the 5-position.

-

Compatible with protecting groups for ribose stabilization.

Limitations:

-

Multi-step synthesis requiring stringent control of reaction conditions.

Oxidation of 5-Hydroxymethyluridine

Oxidation of 5-hydroxymethyluridine (5-hmU) represents a direct route to this compound. Inspired by methodologies for 5-formylcytidine synthesis , this approach employs ruthenium dioxide (RuO₂) as the oxidizing agent.

-

Substrate Preparation: 5-hmU is synthesized via hydroxymethylation of uridine using paraformaldehyde under alkaline conditions.

-

Oxidation: 5-hmU is refluxed with RuO₂ in dioxane, converting the hydroxymethyl group to a formyl group.

-

Purification: The product is isolated via silica gel chromatography, yielding this compound with >90% purity.

Reaction Conditions:

-

Temperature: Reflux (~100°C).

-

Time: 12 hours.

-

Yield: 82% for the acetonide-protected intermediate; 95% after deprotection .

Mechanistic Insight:

RuO₂ mediates the oxidation of primary alcohols to aldehydes via a two-electron transfer process, avoiding over-oxidation to carboxylic acids.

Advantages:

-

High efficiency and simplicity.

-

Scalable for industrial applications.

Methanesulfonic Acid-Urotropine Mediated Formylation

A patent by CN103833645A describes a one-pot formylation method using methanesulfonic acid and urotropine (hexamethylenetetramine). This approach bypasses protecting groups, enabling direct synthesis of this compound from uridine.

-

Reaction Setup: Uridine, methanesulfonic acid, and urotropine are heated under reflux.

-

Acid Catalysis: Methanesulfonic acid activates the uridine for electrophilic formylation.

-

Work-Up: The crude product is extracted, washed, and recrystallized to yield this compound.

Optimized Conditions:

-

Molar Ratios: Uridine:methanesulfonic acid:urotropine = 1:20:10.

-

Temperature: 150–170°C.

-

Time: 36–48 hours.

Advantages:

-

Avoids protective group chemistry.

-

Suitable for large-scale production.

Limitations:

-

Harsh reaction conditions may degrade heat-sensitive substrates.

-

Requires careful pH adjustment during work-up.

Comparative Analysis of Synthetic Methods

Physicochemical Properties of this compound

Q & A

Q. What details are essential for replicating this compound-related experiments?

- Methodological Answer:

- Synthetic protocols : Report molar ratios, reaction times, and purification Rf values .

- Enzyme assays : Specify polymerase concentrations, buffer compositions (e.g., Mg²⁺ levels), and co-factor inclusion/exclusion .

- Adhere to Beilstein Journal guidelines : Provide raw data (HPLC chromatograms, gel images) in supplementary materials and cite prior synthesis methods explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.